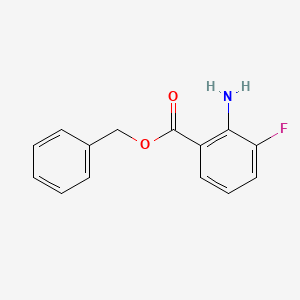![molecular formula C11H15NO B13236884 [2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
[2-(Cyclobutylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclobutylamino)phenyl]methanol: is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclobutylamino group attached to a phenyl ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclobutylamino)phenyl]methanol typically involves the reaction of cyclobutylamine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Cyclobutylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
[2-(Cyclobutylamino)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Cyclobutylamino)phenyl]methanol involves its interaction with specific molecular targets. The cyclobutylamino group can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Cyclopropylamino)phenyl]methanol
- [2-(Cyclopentylamino)phenyl]methanol
- [2-(Cyclohexylamino)phenyl]methanol
Uniqueness
[2-(Cyclobutylamino)phenyl]methanol is unique due to the presence of the cyclobutylamino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[2-(cyclobutylamino)phenyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-4-1-2-7-11(9)12-10-5-3-6-10/h1-2,4,7,10,12-13H,3,5-6,8H2 |
Clé InChI |
YOZPQHTUTKDQHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


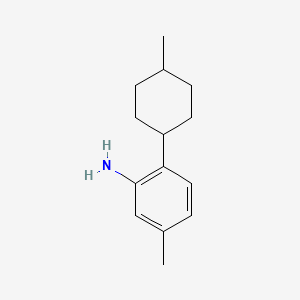
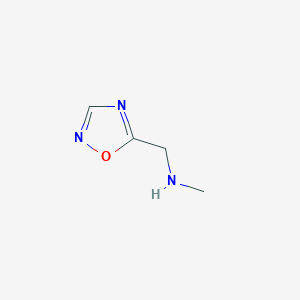
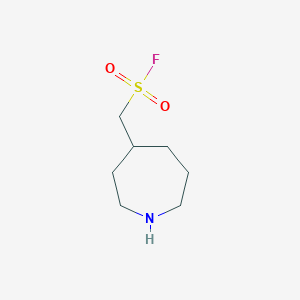
![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236839.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)

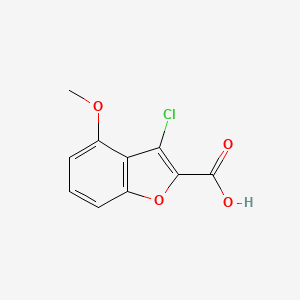
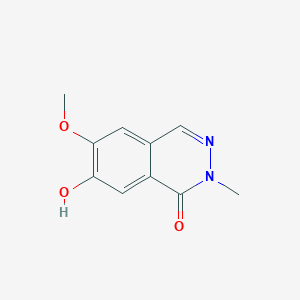
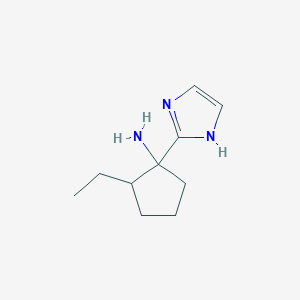
![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)

